molecular formula C7H9BrN2O2S B2909038 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole CAS No. 1935462-74-0

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole

Cat. No.: B2909038
CAS No.: 1935462-74-0
M. Wt: 265.13
InChI Key: PXOMLKFIXVINFK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a versatile chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known for its broad pharmacological potential. The 2-bromo substituent makes this molecule an excellent electrophilic center for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid diversification of the structure. The 5-position is occupied by a 3-methoxyoxolane (tetrahydrofuran) group, which can enhance the molecule's solubility and serve as a key structural element for target interaction. The 1,3,4-thiadiazole ring is a recognized bioisostere of pyrimidine, a core structure in nucleic acids, which allows its derivatives to interfere with critical biological processes like DNA replication. This makes such compounds promising scaffolds in the development of anticancer agents. Research on similar 1,3,4-thiadiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis through mechanisms involving caspase-8 activation, and cause DNA damage. The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell membrane permeability, favoring oral absorption and bioavailability in preclinical models. This reagent is intended for use as a key synthetic intermediate in the discovery of new therapeutic agents. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2S/c1-11-7(2-3-12-4-7)5-9-10-6(8)13-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMLKFIXVINFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)C2=NN=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the thiadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,3,4-Thiadiazoles

Compound Name Substituents (Position 2 and 5) Molecular Weight Key Properties/Applications Reference
2-Bromo-5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazole Br, 4-bromo-1-methylpyrazole 323.994 g/mol Antimicrobial precursor
2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole Br, CF₃ 215.02 g/mol High electrophilicity; agrochemical intermediate
2-Bromo-5-methyl-1,3,4-thiadiazole Br, CH₃ 178.03 g/mol Reactivity in cross-coupling reactions
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine NH₂, 4-bromo-2-nitrophenyl 312.13 g/mol Crystallographic stability; fungicidal activity
2-Bromo-5-(4-nitrophenoxy)-1,3,4-thiadiazole Br, 4-nitrophenoxy 313.14 g/mol Solubility in polar solvents; potential bioactivity

Key Observations :

  • Electrophilic Reactivity: Bromine at position 2 facilitates nucleophilic substitution (e.g., with amines or thiols), as seen in analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . The 3-methoxyoxolan group in the target compound may moderate reactivity compared to electron-withdrawing groups (e.g., CF₃ or NO₂) .
  • Steric Effects : Bulky substituents like 3-methoxyoxolan reduce reaction rates in comparison to smaller groups (e.g., CH₃ or Br) .

Physical and Chemical Properties

  • Solubility : The 3-methoxyoxolan group improves solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to purely aromatic or halogenated analogues .
  • Stability : Crystallographic studies of 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine reveal planar thiadiazole rings and hydrogen-bonded dimers, suggesting similar stability for the target compound .

Biological Activity

2-Bromo-5-(3-methoxyoxolan-3-yl)-1,3,4-thiadiazole is a compound within the thiadiazole family, known for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing particularly on its anticancer, antimicrobial, and anticonvulsant activities.

Structural Characteristics

The molecular formula of this compound is C9H7BrN2O2SC_9H_7BrN_2O_2S. The compound features a bromine atom and a methoxy group attached to a thiadiazole ring, which contributes to its biological activity.

Anticancer Activity

Research has shown that various thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that 1,3,4-thiadiazole derivatives can inhibit the proliferation of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivativesPC3 (prostate cancer)22.19 ± 2.1
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivativesSKNMC (neuroblastoma)5.41 ± 0.35

These findings indicate a promising potential for 2-bromo substituted thiadiazoles in cancer therapy.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant activity against various pathogens:

Compound TypeTarget OrganismActivity LevelReference
1,3,4-Thiadiazole DerivativesStaphylococcus aureusModerate
1,3,4-Thiadiazole DerivativesEscherichia coliSignificant

The presence of the bromine and methoxy groups in the structure may enhance the interaction with microbial targets.

Anticonvulsant Activity

Some studies have indicated that thiadiazole compounds possess anticonvulsant properties. For instance:

  • Compound Analysis : A study reported that certain thiadiazoles showed efficacy in MES and PTZ models of seizure.

The structure-activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can significantly influence anticonvulsant activity.

Case Studies

Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various 2-amido-1,3,4-thiadiazole derivatives and evaluated their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. One derivative exhibited an IC50 of 19.5μM19.5\mu M against SK-OV-3 cells .
  • Comparative Studies : Comparative studies involving different derivatives highlighted that those with methoxy substitutions tended to show enhanced anticancer activity compared to their unsubstituted counterparts .

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